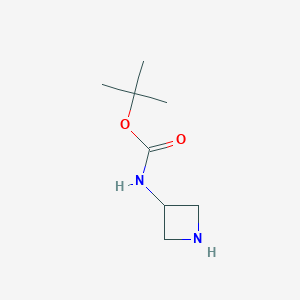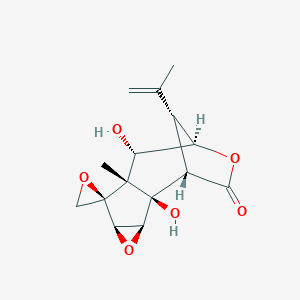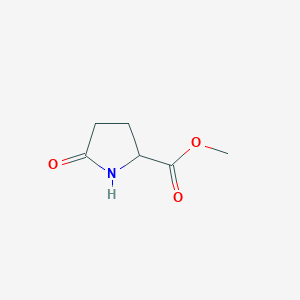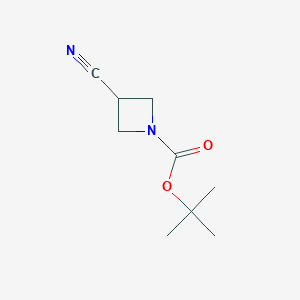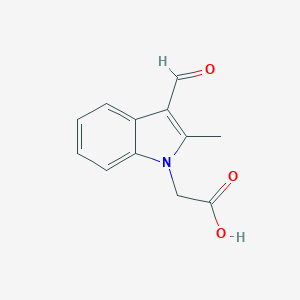
(3-Formyl-2-methyl-indol-1-yl)-acetic acid
Vue d'ensemble
Description
(3-Formyl-2-methyl-indol-1-yl)-acetic acid (FMA) is an organic compound belonging to the family of carboxylic acids. It is a colorless, water-soluble compound with a molecular weight of 204.2 g/mol. FMA has been studied extensively in the past few decades due to its potential applications in various fields, such as drug synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- A study by Ghandi et al. (2012) detailed the preparation of 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid for use in a one-pot, three-component Ugi reaction. This process yielded novel substituted indoloketopiperazine derivatives, demonstrating the compound's utility in synthesizing complex molecules with potential biological activity Ghandi, Zarezadeh, & Taheri, 2012.
Bioorganic and Medicinal Applications
- Ilić et al. (2005) introduced derivatives of indole-3-acetic acid for creating novel research tools, including immobilized and carrier-linked forms. These derivatives could be linked to proteins like bovine serum albumin and biotin, enabling the development of biochemical tags and probes for biological studies, illustrating the compound's versatility in bioorganic research Ilić et al., 2005.
Chemical Synthesis Techniques
- Research by Reddy et al. (2012) reported the intramolecular Ugi reaction of 2-(2-formyl-1H-indol-1-yl)acetic acid, producing N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides. This highlights the compound's role in enabling new synthetic pathways for generating pharmacologically relevant structures Reddy, Dey, Yadav, & Sridhar, 2012.
Antioxidant Evaluation
- Naik, Kumar, and Harini (2011) investigated indole-3-acetic acid analogues for their antioxidant activities, demonstrating the potential of these compounds in developing antioxidant agents. This underscores the relevance of indole derivatives in medicinal chemistry, particularly for their oxidative stress mitigation properties Naik, Kumar, & Harini, 2011.
Development of Heterocyclic Compounds
- Boraei et al. (2020) synthesized a series of compounds by linking indole with other heterocycles, illustrating the compound's utility in creating structurally diverse and potentially biologically active heterocyclic systems. This research contributes to the exploration of novel therapeutic agents Boraei, Sarhan, Yousuf, & Barakat, 2020.
Propriétés
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(7-14)9-4-2-3-5-11(9)13(8)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDRKMLFDFIREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355579 | |
| Record name | (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Formyl-2-methyl-indol-1-yl)-acetic acid | |
CAS RN |
432001-45-1 | |
| Record name | (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-formyl-2-methyl-1H-indol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



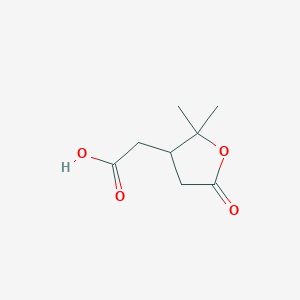

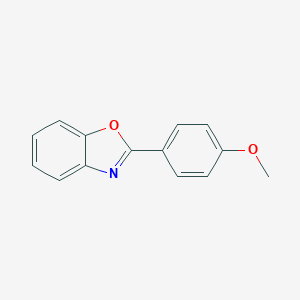
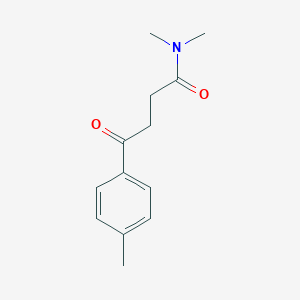
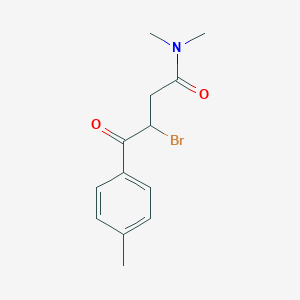
![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)



